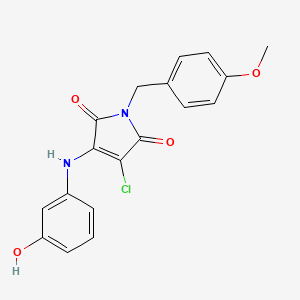
3-Chloro-4-(3-hydroxyanilino)-1-(4-methoxybenzyl)-2,5-pyrroledione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(3-hydroxyanilino)-1-(4-methoxybenzyl)-2,5-pyrroledione is a synthetic organic compound that belongs to the class of pyrrolediones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-hydroxyanilino)-1-(4-methoxybenzyl)-2,5-pyrroledione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrroledione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the hydroxyanilino group: This step may involve a nucleophilic substitution reaction using an aniline derivative.
Attachment of the methoxybenzyl group: This can be done through a Friedel-Crafts alkylation reaction using a methoxybenzyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(3-hydroxyanilino)-1-(4-methoxybenzyl)-2,5-pyrroledione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(3-hydroxyanilino)-1-(4-methoxybenzyl)-2,5-pyrroledione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.
Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.
Interfering with cellular pathways: Affecting signal transduction pathways or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Hydroxyanilino)-1-(4-methoxybenzyl)-2,5-pyrroledione: Lacks the chloro group.
3-Chloro-4-(anilino)-1-(4-methoxybenzyl)-2,5-pyrroledione: Lacks the hydroxy group.
3-Chloro-4-(3-hydroxyanilino)-1-benzyl-2,5-pyrroledione: Lacks the methoxy group on the benzyl ring.
Uniqueness
The presence of the chloro, hydroxyanilino, and methoxybenzyl groups in 3-Chloro-4-(3-hydroxyanilino)-1-(4-methoxybenzyl)-2,5-pyrroledione makes it unique. These functional groups contribute to its distinct chemical properties and biological activities, differentiating it from similar compounds.
Propriétés
IUPAC Name |
3-chloro-4-(3-hydroxyanilino)-1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-25-14-7-5-11(6-8-14)10-21-17(23)15(19)16(18(21)24)20-12-3-2-4-13(22)9-12/h2-9,20,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZQJRDPQQCUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














